2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol
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Overview
Description
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to the imidazole ring at the second position, and a methanol group at the fifth position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative . Industrial production methods often utilize multi-component reactions and green chemistry principles to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for its targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
2-(3-Chloro-5-fluorophenyl)imidazole-5-methanol can be compared with other imidazole derivatives, such as:
2-(3-Chlorophenyl)imidazole-5-methanol: Lacks the fluoro substituent, which may affect its biological activity and binding affinity.
2-(3-Fluorophenyl)imidazole-5-methanol: Lacks the chloro substituent, which may influence its chemical reactivity and selectivity.
2-(3-Chloro-5-methylphenyl)imidazole-5-methanol: Contains a methyl group instead of a fluoro group, which may alter its physicochemical properties and biological activity. The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClFN2O |
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Molecular Weight |
226.63 g/mol |
IUPAC Name |
[2-(3-chloro-5-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClFN2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
VIUNEFMLGHUKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=NC=C(N2)CO |
Origin of Product |
United States |
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